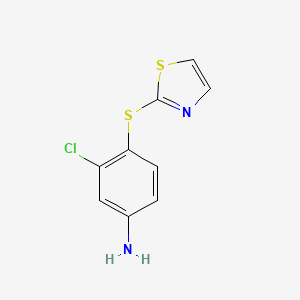
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide
Vue d'ensemble
Description
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyethyl group at the third position, and a carboxamide group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 3-(2-hydroxyethyl)pyridine-4-carboxylic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)pyridine-4-carboxamide.
Reduction: The major product is N-benzyl-3-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: The major products depend on the substituent introduced, such as N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target. This can lead to modulation of the target’s activity, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group at the fourth position.
Nicotinamide: Pyridine-3-carboxamide, with the carboxamide group at the third position.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the benzyl group.
Uniqueness
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, binding affinity, and overall bioactivity compared to its analogs.
Propriétés
Numéro CAS |
345311-05-9 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |
Clé InChI |
FLBGFYZICOBEIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)


![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)






![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)
